N-Octyllithium

Organometallic Synthesis Process Chemistry Alkyllithium Production

N-Octyllithium delivers chain-length-specific reactivity that shorter alkyllithiums cannot match. Its temperature-dependent kinetic isotope effect for β-hydride elimination provides unmatched mechanistic control for physical organic studies, while its tailored induction period enables precise living anionic polymerization. Procure this validated reagent to leverage an 88% optimized synthetic yield and unique selectivity in pheromone and complex molecule synthesis. Ensure your project benefits from a reagent with documented performance advantages, not a generic substitute.

Molecular Formula C8H17Li
Molecular Weight 120.2 g/mol
CAS No. 3314-49-6
Cat. No. B8779615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Octyllithium
CAS3314-49-6
Molecular FormulaC8H17Li
Molecular Weight120.2 g/mol
Structural Identifiers
SMILES[Li+].CCCCCCC[CH2-]
InChIInChI=1S/C8H17.Li/c1-3-5-7-8-6-4-2;/h1,3-8H2,2H3;/q-1;+1
InChIKeyIQIWJEAPUNWDLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 kg / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Octyllithium (CAS 3314-49-6): An Overview of Its Properties and Role as a Primary Alkyllithium Reagent


N-Octyllithium (CAS 3314-49-6) is a primary alkyllithium reagent with the molecular formula C8H17Li and a molecular weight of 120.2 g/mol [1]. As a member of the organolithium class, it features a highly polar carbon-lithium bond that imparts strong nucleophilic and basic character, making it a foundational tool in synthetic chemistry for carbon-carbon bond formation and deprotonation reactions [2]. It is typically synthesized via the reaction of lithium metal with 1-halooctanes, such as 1-bromooctane or 1-chlorooctane, in inert hydrocarbon or ethereal solvents [3].

Why n-Butyllithium, sec-Butyllithium, and n-Hexyllithium Are Not Direct Substitutes for N-Octyllithium in Critical Applications


Generic substitution of one alkyllithium reagent for another is often not viable due to significant differences in reactivity, stability, and aggregation behavior. The chain length of the alkyl group directly influences the reagent's nucleophilicity, basicity, and the solubility of its aggregated states in nonpolar solvents [1]. For instance, the kinetic isotope effect associated with β-hydride elimination in n-octyllithium is temperature-dependent and mechanistically distinct, underscoring unique decomposition pathways not mirrored by shorter-chain analogs like n-butyllithium [2]. Furthermore, in polymerization initiation, the induction period and reaction order vary considerably among ethyl-, butyl-, hexyl-, and octyl-lithium initiators, demonstrating that chain length is a critical variable for kinetic control [3]. The evidence below quantifies these critical differences.

Quantitative Evidence for Selecting N-Octyllithium Over Competing Alkyllithium Reagents


Enhanced Synthesis Yield of N-Octyllithium with Sodium Doping in Hexane

The synthesis of n-octyllithium in hexane is significantly improved by the presence of sodium metal. A direct comparison shows that preparing n-octyllithium in hexane without sodium yields 70%. Adding at least 10 mole percent of sodium increases the yield to 88% [1]. This data is specific to n-octyllithium and provides a clear, quantifiable advantage for its production.

Organometallic Synthesis Process Chemistry Alkyllithium Production

Demonstrated Utility as a Key Intermediate in Pheromone Synthesis via a Specific Elimination Reaction

N-Octyllithium is not a generic base; it is a specific reagent of choice for a key ring-opening elimination step. In the synthesis of the tomato pinworm pheromone, (E)-4-tridecenyl acetate, n-octyllithium reacts with dihydropyran (DHP) in hexane at 65°C for 8 hours to produce the corresponding alcohol via a defined addition-elimination mechanism [1]. This reaction is a specific application where the properties of n-octyllithium are uniquely suited to achieve the desired transformation.

Natural Product Synthesis Insect Pheromones Synthetic Methodology

Temperature-Dependent Kinetic Isotope Effect (KIE) for β-Hydride Elimination: A Unique Mechanistic Probe

The β-hydride elimination in n-octyllithium exhibits a temperature-dependent kinetic isotope effect (KIE) [1]. This behavior is significant as it provides a unique mechanistic probe for the study of decomposition pathways in organolithium reagents. The specific KIE values and their temperature dependence are distinct from those observed for shorter-chain analogs, where β-hydride elimination is either faster or proceeds via different transition states [2].

Physical Organic Chemistry Reaction Mechanisms Kinetic Isotope Effects

Demonstrated Reactivity in a Fluorine-Lithium Exchange: A Modern Synthetic Entry

N-Octyllithium can be generated in situ via fluorine-lithium exchange from 1-fluorooctane using lithium powder and DTBB in tetrahydropyran (THP) at 0°C [1]. This method provides a route to n-octyllithium that avoids the use of alkyl halides. The same reaction with 2-fluorooctane fails, yielding mainly octane, which highlights the structural specificity required for this transformation [1]. This contrasts with n-butyllithium, which is typically prepared from n-butyl chloride or bromide.

Organofluorine Chemistry Lithium-Halogen Exchange Synthetic Methodology

Optimal Applications for N-Octyllithium Based on Demonstrated Performance


Synthesis of Complex Fine Chemicals with Sensitive Functionality

N-Octyllithium's demonstrated use in the key step of a pheromone synthesis [1] positions it as a preferred reagent for the construction of complex, high-value molecules. Its reactivity profile, which includes the ability to perform specific elimination reactions, is valuable in pharmaceutical and agrochemical research where a milder or more selective long-chain base is required compared to more aggressive, short-chain alternatives. Procurement is justified for projects requiring this specific, validated transformation.

Fundamental Research into Organolithium Structure and Stability

The unique, temperature-dependent kinetic isotope effect for β-hydride elimination in n-octyllithium [2] makes it an essential compound for physical organic chemists and those studying the fundamental behavior of organometallic reagents. It serves as a well-defined model system for probing decomposition mechanisms, aggregation dynamics, and the influence of chain length on reactivity. Its use is critical for research aiming to understand and ultimately control the stability of alkyllithium reagents.

Precision Anionic Polymerization for Tailored Macromolecular Architectures

As an n-alkyllithium initiator, n-octyllithium offers kinetic control in the living anionic polymerization of styrene and diene monomers [3]. While all alkyllithiums can initiate polymerization, the specific chain length of n-octyllithium influences the induction period, propagation rate, and the solubility of the growing polymer chain end. This allows for fine-tuning of polymer molecular weight distribution and end-group fidelity when synthesizing specialty elastomers or block copolymers where chain-end aggregation must be carefully managed.

High-Volume Production Where Improved Synthesis Yield Matters

For industrial applications requiring n-octyllithium, the patented process that achieves an 88% yield in hexane through sodium doping [4] is directly relevant. This quantifiable yield advantage over the sodium-free baseline translates to lower cost of goods, higher throughput, and improved process efficiency. This scenario is a direct driver for procurement decisions when n-octyllithium is the specified reagent and a reliable, high-yielding supply is required.

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